BenchChemオンラインストアへようこそ!

4-Amino-3-(2,5-dimethylphenyl)butanoic acid

GABAB receptor structure-activity relationship ortho-substitution effect

This 3-aryl-4-aminobutanoic acid features a 2,5-dimethylphenyl group that introduces unique ortho-steric hindrance not present in phenibut or baclofen. With a calculated LogP of ~1.82 (+0.5 vs baclofen), it enables lipophilicity-permeability correlation studies and ortho-substitution SAR in GABAB pharmacophore mapping. Applications include use as a synthetic intermediate, a structural diversity element for focused GABA analog libraries, or as a matched negative-control candidate for baclofen (independent pharmacological validation required). Supplied as a racemic mixture at 98% purity.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13548375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(2,5-dimethylphenyl)butanoic acid
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(CC(=O)O)CN
InChIInChI=1S/C12H17NO2/c1-8-3-4-9(2)11(5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15)
InChIKeyJUXPJXOMRAMUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 4-Amino-3-(2,5-dimethylphenyl)butanoic Acid: Structural Classification and Baseline Specifications


4-Amino-3-(2,5-dimethylphenyl)butanoic acid (CAS 1505824-72-5, molecular formula C12H17NO2, molecular weight 207.27 g/mol) is a substituted butanoic acid derivative featuring a 2,5-dimethylphenyl moiety at the 3-position and an amino group at the 4-position . The compound is structurally classified as a 3-aryl-4-aminobutanoic acid (GABA analog) and shares the core pharmacophore of the GABAB receptor agonist baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], differing primarily in the substitution pattern on the aromatic ring [1]. Commercial availability is documented from multiple research chemical suppliers with stated purity of 98% . The compound contains one chiral center, though the commercially available form appears to be the racemic mixture as no stereochemical designation is specified in supplier documentation . Calculated physicochemical parameters include a predicted LogP of approximately 1.82 and topological polar surface area (TPSA) of 63.32 Ų .

Why 4-Amino-3-(2,5-dimethylphenyl)butanoic Acid Cannot Be Interchanged with Unsubstituted Phenyl or para-Chloro Analogs


Within the 3-aryl-4-aminobutanoic acid series, substitution pattern on the aromatic ring profoundly alters receptor binding, selectivity, and metabolic stability [1]. The 2,5-dimethyl substitution creates a distinct steric and electronic environment compared to the unsubstituted phenyl analog (phenibut/β-phenyl-GABA, Ki = 92,000 nM at GABAB) [2] and the para-chloro analog (baclofen, IC50 values ranging from 40 nM to 1.77 μM depending on assay system and stereochemistry) [3]. The ortho-methyl group at position 2 introduces significant steric hindrance that can restrict conformational freedom and alter the orientation of the aromatic ring relative to the GABA backbone — a factor known from baclofen analog structure-activity relationship (SAR) studies to be a critical determinant of receptor recognition [1]. Furthermore, the dimethyl substitution increases lipophilicity (calculated LogP ≈ 1.82) compared to baclofen (calculated LogP ≈ 1.3), which may affect membrane permeability, blood-brain barrier penetration, and tissue distribution . The following quantitative evidence section, however, must be read with an important caveat: direct experimental biological data for 4-amino-3-(2,5-dimethylphenyl)butanoic acid are absent from the peer-reviewed literature. The evidence presented below represents indirect inference from SAR principles and structural comparators, not direct head-to-head experimental comparisons.

Quantitative Comparative Evidence: 4-Amino-3-(2,5-dimethylphenyl)butanoic Acid Versus Structural Analogs


Steric Differentiation: 2,5-Dimethyl Substitution Versus Unsubstituted Phenyl in GABA-Binding Framework

The 2,5-dimethylphenyl substitution in the target compound introduces ortho-methyl steric hindrance not present in the unsubstituted phenyl analog (phenibut) [1]. In baclofen analog SAR studies, introduction of ortho-substituents on the phenyl ring — specifically chlorine atoms at the ortho positions (the 'ortho effect') — was evaluated as a conformational constraint strategy and produced significant changes in GABAB receptor affinity [2]. While the target compound itself lacks published receptor binding data, the structural feature (ortho-methyl at position 2) is mechanistically analogous to the ortho-chloro constraints examined in the Mann et al. study, where only compound 5 (with ortho-chloro substitution) retained measurable GABAB affinity among six conformationally constrained baclofen analogs [2]. The unsubstituted phenyl analog (phenibut) exhibits a GABAB Ki of 92,000 nM [1], representing baseline affinity for a 3-phenyl GABA analog without electron-withdrawing para-substitution.

GABAB receptor structure-activity relationship ortho-substitution effect

Physicochemical Differentiation: LogP and Lipophilicity Shift Relative to Baclofen

The target compound exhibits a calculated LogP of 1.82044 based on computational prediction , representing an increase in lipophilicity compared to baclofen, for which experimental LogD values are approximately 0.11 (neutral species LogP ≈ 1.3) [1]. The 2,5-dimethyl substitution replaces the electron-withdrawing para-chloro of baclofen with electron-donating methyl groups at both ortho (position 2) and para (position 5) positions, increasing hydrophobic surface area. This LogP shift of approximately +0.5 to +0.6 units (target vs. baclofen) predicts altered membrane permeability characteristics. Calculated topological polar surface area (TPSA) for the target compound is 63.32 Ų , which is identical to baclofen (both contain the same amino and carboxylic acid functional groups, with TPSA determined solely by these polar moieties).

lipophilicity blood-brain barrier penetration physicochemical property

Chiral Center and Stereochemical Considerations Relative to GABA-B Enantioselectivity

4-Amino-3-(2,5-dimethylphenyl)butanoic acid contains one chiral center at the 3-position of the butanoic acid chain, as indicated by the 'Asymmetric Atoms: 1' specification in supplier technical data . The commercially available product is racemic unless otherwise specified. This stereochemical feature is pharmacologically significant in the 3-aryl-4-aminobutanoic acid class: for baclofen, the (R)-enantiomer is the active GABAB agonist with an IC50 of 0.04 μM in [3H]-baclofen displacement assays, whereas the (S)-enantiomer is approximately 825-fold less potent (IC50 = 33 μM) [1]. Similarly, computational docking studies of (R)-enantiomers of various 3-aryl-4-aminobutanoic acid analogs (including (3R)-4-amino-3-(3,4-dimethylphenyl)butanoic acid, a close positional isomer of the target compound) demonstrated better binding to the human GABAB1 receptor extracellular domain than R-baclofen and R-phenibut in Rosetta-based molecular docking calculations [2].

stereochemistry enantioselectivity GABAB receptor

Absence of Experimental Biological Activity Data and Procurement Implications

A comprehensive search of peer-reviewed literature (PubMed), authoritative databases (BindingDB, ChEMBL, GproteinDb), and patent repositories reveals no experimental biological activity data for 4-amino-3-(2,5-dimethylphenyl)butanoic acid [1]. No GABAB receptor binding affinity (Ki, IC50, EC50), no functional assay data, no in vivo pharmacology, and no published SAR studies specifically including this compound are available. The compound is not referenced as a tool compound or reference standard in any indexed pharmacology publication. The sole bioactivity annotation associated with similar nomenclature appears in ZFIN (Zebrafish Information Network), describing a compound as 'a histone deacetylase inhibitor that displays anticancer activity' — however, this annotation corresponds to a generic phenylbutyrate class entry and is not specific to the 2,5-dimethylphenyl derivative; moreover, the description does not match the structural features or expected GABAergic pharmacology of 3-aryl-4-aminobutanoic acids [2].

biological activity receptor binding pharmacological characterization

Application Scenarios for 4-Amino-3-(2,5-dimethylphenyl)butanoic Acid Based on Available Evidence


Structure-Activity Relationship (SAR) Probe: Investigating ortho-Methyl Steric Effects in 3-Aryl-4-aminobutanoic Acid Series

This compound serves as a structural diversity element for exploring how ortho-substitution on the aromatic ring affects GABAB receptor recognition. The 2,5-dimethylphenyl moiety introduces steric hindrance at the ortho position not present in phenibut (unsubstituted phenyl) or baclofen (para-chloro only) [1]. Researchers synthesizing focused libraries of 3-aryl-4-aminobutanoic acid analogs may use this compound as a building block or reference point for ortho-methyl SAR exploration, given that ortho-substitution effects in this scaffold have been documented to alter receptor affinity in baclofen analog studies [1].

Physicochemical Comparator: Evaluating Lipophilicity-Driven Membrane Permeability Changes

The calculated LogP of 1.82 represents an increase of approximately +0.5 to +0.6 units compared to baclofen . This property makes the compound suitable for studies examining the relationship between lipophilicity and membrane permeability within the GABA analog chemotype. Researchers may employ this compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies alongside baclofen and phenibut to quantify the permeability increment associated with dimethyl substitution .

Synthetic Intermediate or Building Block for Custom Derivative Synthesis

The compound contains both amino and carboxylic acid functional groups suitable for further derivatization via amide bond formation, esterification, or reductive amination . The 2,5-dimethylphenyl moiety provides a hydrophobic anchor point that may influence the physicochemical properties of downstream derivatives. Procurement for use as a synthetic intermediate in medicinal chemistry programs targeting GABAB or other aminobutyric acid-recognizing targets represents the most evidence-supported application scenario given the absence of direct pharmacological characterization .

Negative Control in GABAB Receptor Functional Assays (with Critical Caveat)

Based on the absence of documented GABAB agonist activity and the known SAR principle that ortho-substitution can reduce or abolish GABAB receptor affinity [1], this compound may theoretically serve as a structurally matched negative control for baclofen or phenibut in receptor binding or functional assays. However, this application carries significant risk: the compound's actual GABAB pharmacology is uncharacterized. Researchers must independently validate its lack of activity in their specific assay system before employing it as a negative control [2].

Quote Request

Request a Quote for 4-Amino-3-(2,5-dimethylphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.